7-(tert-Butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound classified under the category of triazolo-pyridazine derivatives. Its molecular formula is , and it has a molecular weight of 304.76 g/mol. The compound is notable for its potential biological applications, particularly in the field of medicinal chemistry, where it may serve as a scaffold for the development of new therapeutic agents.
The compound was first synthesized and characterized in various studies focusing on its biological activity and structural properties. It falls under the broader classification of triazoles and pyridazines, which are known for their diverse pharmacological effects, including anti-inflammatory and anti-cancer activities. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-(tert-butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine .
The synthesis of 7-(tert-butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step synthetic routes. One common method includes the use of hydrazones and subsequent cyclization reactions to form the triazole ring.
The synthesis may employ various reagents such as iodine (I2) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to facilitate the reaction. Reaction conditions often involve solvents like dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures . For instance, a typical reaction might require stirring at room temperature for several hours until completion is confirmed by thin-layer chromatography (TLC).
The molecular structure of 7-(tert-butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine features a fused triazole-pyridazine system with a tert-butyl group and a chloro substituent at specific positions. The presence of a fluorophenyl group enhances its lipophilicity and potential biological activity.
The compound can participate in various chemical reactions typical for triazole derivatives, including nucleophilic substitutions and cycloadditions. Its reactivity can be attributed to the presence of electronegative atoms such as chlorine and fluorine, which can influence its interaction with biological targets.
In synthetic pathways, the introduction of functional groups can be achieved through electrophilic aromatic substitution or via coupling reactions with other heterocycles . These reactions are often optimized for yield and purity.
The mechanism of action for compounds like 7-(tert-butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves interaction with specific biological targets such as enzymes or receptors. For example, some derivatives have been studied as inhibitors of bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression .
Studies indicate that these compounds exhibit micromolar inhibitory activity against BRD4, suggesting their potential utility in treating diseases such as cancer through epigenetic modulation .
7-(tert-butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is typically characterized as a white solid with specific melting points depending on purity levels.
The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile often indicates moderate solubility in organic solvents like DCM but limited solubility in water.
The primary applications of 7-(tert-butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine lie in medicinal chemistry as a lead compound for drug development targeting epigenetic regulators like BRD4. Additionally, its derivatives have shown promise in treating various conditions ranging from anxiety to cancer due to their ability to modulate gene expression .
The compound identified by CAS Registry Number 252977-54-1 is systematically named 7-(tert-butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine according to International Union of Pure and Applied Chemistry (IUPAC) conventions [1] [10]. This name precisely defines the structure through three key components:
Table 1: Structural Identifiers of 252977-54-1
Property | Value |
---|---|
CAS Registry Number | 252977-54-1 |
Molecular Formula | C₁₅H₁₄ClFN₄ |
Systematic IUPAC Name | 7-(tert-butyl)-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
SMILES Notation | CC(C)(C)c1cc2nnc(-c3ccccc3F)n2nc1Cl |
Molecular Weight | 304.75 g/mol |
The positional relationship between the chloro and tert-butyl groups at C6 and C7 creates steric congestion adjacent to the triazole fusion site, potentially influencing molecular planarity and binding interactions [5] [10].
The [1,2,4]triazolo[4,3-b]pyridazine scaffold constitutes a dinitrogen-rich bicyclic heteroaromatic system characterized by:
Table 2: Computational Physicochemical Descriptors
Descriptor | Value | Interpretation |
---|---|---|
Topological PSA | 43.08 Ų | Moderate membrane permeability |
Calculated LogP | 3.88 | High lipophilicity |
Hydrogen Acceptors | 4 | Compatible with target binding sites |
Hydrogen Donors | 0 | Limits solubility in aqueous media |
Rotatable Bonds | 1 | High conformational rigidity |
The 6-chloro-7-tert-butyl substitution imposes significant steric bulk near the pyridazine ring, potentially shielding the C7-C8 bond from metabolic oxidation while directing the 2-fluorophenyl ring into a perpendicular orientation relative to the bicyclic plane [3] [9].
Structurally analogous derivatives exhibit marked pharmacological differences attributable to substituent variations:
Table 3: Structural and Functional Comparison of Key Derivatives
Structural Feature | 252977-54-1 | 286456-54-0 | BRD4 Inhibitors [3] | RORγt Agonists [9] |
---|---|---|---|---|
3-Substituent | 2-Fluorophenyl | 2,5-Difluorophenyl | Varied heteroaryls | Pyridylamides |
C6/C7 Groups | Cl, tert-butyl | Cl, tert-butyl | H, alkyl/aryl | H, polar extensions |
Molecular Weight (g/mol) | 304.75 | 322.74 | 300–450 | 450–550 |
Key Pharmacological Role | Synthetic intermediate | L-838417 precursor | BRD4 BD1 inhibitors | RORγt inverse agonists |
cLogP | 3.88 | ~4.2 (est.) | 2.5–4.0 | 2.3–3.0 |
The electron-withdrawing chloro group at C6 synergizes with the tert-butyl’s steric bulk to attenuate electrophilicity at C7 and C8a, potentially enhancing metabolic stability compared to unsubstituted analogues. Conversely, derivatives lacking C6 substitution exhibit greater susceptibility to hepatic oxidation [6] [9]. The consistent presence of lipophilic 3-aryl groups across active derivatives underscores their role in hydrophobic pocket engagement, while C6/C7 modifications fine-tune steric occupancy and electronic effects on the heteroaromatic π-system [3] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: